SIRT1 and SIRT2 Enzyme Inhibition Potency of 4-(4-Cyclopropylpiperazin-1-yl)aniline Derivatives
A derivative of 4-(4-cyclopropylpiperazin-1-yl)aniline was evaluated for inhibitory activity against human SIRT1 and SIRT2 enzymes. The compound exhibited an IC50 of 7.74E+4 nM against SIRT1 [1] and an IC50 of 310 nM against SIRT2 [2]. While no direct comparator data for closely related analogs is available in the same assay, the >250-fold selectivity for SIRT2 over SIRT1 provides a quantitative benchmark for this chemotype's potential in targeting sirtuin isoforms. This selectivity profile is a key differentiator for programs seeking isoform-specific modulation.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | SIRT1 IC50 = 7.74E+4 nM (77.4 μM); SIRT2 IC50 = 310 nM |
| Comparator Or Baseline | Not available (isoform selectivity comparison) |
| Quantified Difference | >250-fold selectivity for SIRT2 over SIRT1 |
| Conditions | Inhibition of human N-terminal His-tagged SIRT1 or SIRT2 expressed in E. coli using p53 peptide substrate |
Why This Matters
SIRT2 selectivity is desirable for programs targeting cancer and neurodegenerative diseases where SIRT1 inhibition may be counterproductive; this data guides medicinal chemists in selecting a starting scaffold with intrinsic isoform bias.
- [1] BindingDB. (n.d.). BDBM50513317, CHEMBL4465620. IC50: 7.74E+4 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50513317 View Source
- [2] BindingDB. (n.d.). BDBM50513317, CHEMBL4465620. IC50: 310 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50513317 View Source
